1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one
CAS No.: 1451041-77-2
Cat. No.: VC7651913
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2
* For research use only. Not for human or veterinary use.
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one - 1451041-77-2](/images/structure/VC7651913.png)
Specification
CAS No. | 1451041-77-2 |
---|---|
Molecular Formula | C7H6N2OS |
Molecular Weight | 166.2 |
IUPAC Name | 1H-pyrido[3,4-b][1,4]thiazin-2-one |
Standard InChI | InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10) |
Standard InChI Key | LFCWIGPZBILFHS-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(S1)C=NC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework where a pyridine ring (a six-membered aromatic ring with one nitrogen atom) is fused to a thiazine moiety (a six-membered ring containing one sulfur and one nitrogen atom). The fusion occurs at the 3,4-positions of the pyridine ring and the 1,4-positions of the thiazine, creating a planar structure conducive to π-π stacking interactions . Key structural parameters include:
Property | Value |
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Molecular Formula | |
Exact Mass | 166.020081 Da |
Topological Polar Surface Area | 71.4 Ų |
LogP (Partition Coefficient) | 1.09 |
The sulfur atom in the thiazine ring contributes to the compound’s electron-deficient character, while the lactam group (C=O) enhances hydrogen-bonding capabilities .
Tautomerism and Stereoelectronic Effects
The lactam functionality enables tautomerism, allowing the compound to exist in equilibrium between the 2(3H)-one and enol forms. Density functional theory (DFT) studies suggest that the keto form predominates due to stabilization from intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group . This tautomeric flexibility influences reactivity, particularly in nucleophilic substitution and metal coordination reactions.
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis of 1H-pyrido[3,4-b][1, thiazin-2(3H)-one typically involves cyclocondensation strategies. One documented method utilizes:
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Starting Material: 3-Amino-4-chloropyridine and thiourea.
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Reaction Conditions: Heating under reflux in ethanol with a catalytic amount of hydrochloric acid.
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Mechanism: Nucleophilic displacement of chloride by the thiol group, followed by cyclization via intramolecular amide bond formation .
The reaction proceeds with moderate yields (45–60%), necessitating purification via column chromatography or recrystallization from ethyl acetate.
Advanced Methodologies
Recent innovations include microwave-assisted synthesis, which reduces reaction times from hours to minutes. For example, a 2024 study achieved an 82% yield by irradiating the reactants at 150°C for 10 minutes in dimethylformamide (DMF) . Additionally, flow chemistry techniques have been employed to enhance scalability, with continuous-flow reactors producing 1.2 kg/day of the compound at >95% purity .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of at 760 mmHg and a flash point of , indicating moderate thermal stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 78°C, suggesting applicability in polymer matrices requiring rigidity below this threshold.
Solubility and Partitioning
Solubility data across common solvents:
Solvent | Solubility (mg/mL) |
---|---|
Water | 2.1 |
Ethanol | 34.8 |
Dichloromethane | 89.5 |
Dimethyl Sulfoxide | 112.3 |
The low aqueous solubility (2.1 mg/mL) underscores the need for prodrug strategies or formulation with solubilizing agents in biomedical applications .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich pyridine ring undergoes electrophilic substitution at the 5- and 7-positions. For instance, nitration with nitric acid/sulfuric acid yields 5-nitro and 7-nitro derivatives, which serve as intermediates for antimicrobial agents .
Functionalization at the Lactam Position
The carbonyl group participates in condensation reactions with hydrazines and hydroxylamines, generating hydrazones and oximes, respectively. These derivatives exhibit enhanced metal-chelating properties, as demonstrated by their coordination with Cu(II) and Fe(III) ions in catalytic systems .
Industrial and Materials Science Applications
Organic Electronics
The compound’s planar structure and electron-deficient nature make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films deposited via physical vapor deposition demonstrate electron mobilities of , rivaling fullerene derivatives .
Catalysis
Palladium complexes of 1H-pyrido[3,4-b] thiazin-2(3H)-one catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TONs) exceeding 10,000, highlighting utility in pharmaceutical manufacturing .
Comparison with Structural Analogs
The sulfur atom in 1H-pyrido[3,4-b] thiazin-2(3H)-one enhances lipophilicity (LogP = 1.09) compared to its oxazine analog (LogP = 0.55), favoring blood-brain barrier penetration in drug design .
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s low biodegradability (BIOWIN score = 0.17) and moderate toxicity to Daphnia magna (EC = 12 mg/L) necessitate careful wastewater management in industrial settings .
Regulatory Status
As of 2025, 1H-pyrido[3,4-b] thiazin-2(3H)-one remains unregulated by major agencies but is classified as a Substance of Very High Concern (SVHC) under the EU’s REACH framework due to persistent bioaccumulative potential .
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